An In-depth Technical Guide to N,N'-Dimethylquinacridone: Chemical Structure and Synthesis
An In-depth Technical Guide to N,N'-Dimethylquinacridone: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dimethylquinacridone (DMQA) is a prominent member of the quinacridone family of organic pigments. Characterized by its robust chemical stability and unique optoelectronic properties, DMQA has garnered significant interest in various scientific and industrial fields, including organic electronics and high-performance coatings. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthesis methodologies of N,N'-Dimethylquinacridone, intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development.
Chemical Structure and Identification
N,N'-Dimethylquinacridone is a pentacyclic aromatic compound featuring a linear trans-quinacridone core with methyl groups substituted on the nitrogen atoms of the two terminal pyridinone rings. The formal IUPAC name is 5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione.[1][2]
The core quinacridone structure is a rigid, planar system of fused aromatic and heterocyclic rings, which is responsible for its characteristic color and stability. The introduction of the N-methyl groups modifies the electronic properties and intermolecular interactions of the parent quinacridone molecule.
DOT Diagram of N,N'-Dimethylquinacridone Structure:
Physicochemical and Spectroscopic Data
N,N'-Dimethylquinacridone is a red to brown crystalline powder.[3] A summary of its key physicochemical and spectroscopic properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of N,N'-Dimethylquinacridone
| Property | Value | Reference(s) |
| IUPAC Name | 5,12-dimethyl-5,12-dihydroquino[2,3-b]acridine-7,14-dione | [1][2] |
| Synonyms | DMQA, N,N'-Dimethyl-quinacridone | [1] |
| CAS Number | 19205-19-7 | [3] |
| Molecular Formula | C₂₂H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 340.37 g/mol | [1] |
| Appearance | Red to brown powder/crystals | [3] |
| Melting Point | 286 °C (decomposes) | [1] |
| Purity | >96.0% (HPLC) | [3] |
| Solubility | Good solubility in organic solvents | |
| HOMO Level | -5.35 eV | |
| LUMO Level | -3.17 eV | |
| Absorption (λmax) | 294 nm, 510 nm (in THF) | |
| Fluorescence (λem) | 523 nm (in THF) |
Synthesis of N,N'-Dimethylquinacridone
The synthesis of N,N'-Dimethylquinacridone can be approached through two primary strategies:
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Construction of the quinacridone skeleton from N-methylated precursors. This method involves the synthesis of a substituted terephthalic acid derivative that already contains the N-methylaniline moieties, followed by a cyclization reaction.
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N-methylation of the parent quinacridone. This approach involves the synthesis of the unsubstituted quinacridone core first, followed by the introduction of the methyl groups onto the nitrogen atoms.
Synthesis via Cyclization of N-Methylated Precursors
This synthetic route offers a high degree of control over the final structure. A plausible pathway, based on established quinacridone synthesis methodologies, is outlined below.
DOT Diagram of the Synthetic Pathway:
Experimental Protocol:
Step 1: Synthesis of Diethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate
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Materials: Diethyl succinylsuccinate, N-methylaniline, p-toluenesulfonic acid (catalyst), toluene (solvent).
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Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diethyl succinylsuccinate (1 equivalent) and N-methylaniline (2.2 equivalents) in toluene.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature.
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The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent such as ethanol.
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Step 2: Cyclization and Oxidation to N,N'-Dimethylquinacridone
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Materials: Diethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate, polyphosphoric acid (PPA) or concentrated sulfuric acid.
-
Procedure:
-
Add the diethyl 2,5-di(N-methylanilino)-3,6-dihydroterephthalate intermediate to an excess of polyphosphoric acid or concentrated sulfuric acid with stirring.
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Heat the mixture to a temperature typically ranging from 120-150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice-water to precipitate the crude product.
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The solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried.
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The crude N,N'-dimethyl-6,13-dihydroquinacridone is then oxidized. This can be achieved by heating in a high-boiling solvent (e.g., nitrobenzene) or by using a chemical oxidant.
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The final product, N,N'-Dimethylquinacridone, is then purified by sublimation or recrystallization from a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).
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Synthesis via N-methylation of Quinacridone
This method involves the initial synthesis of the parent quinacridone, which is a well-established industrial process, followed by the methylation of the nitrogen atoms.
DOT Diagram of the N-methylation Pathway:
Experimental Protocol:
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Materials: Unsubstituted quinacridone, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).
-
Procedure:
-
Suspend the parent quinacridone in a suitable polar aprotic solvent in a round-bottom flask equipped with a stirrer and a reflux condenser.
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Add a slight excess of a base (e.g., potassium carbonate or sodium hydride) to the suspension to deprotonate the nitrogen atoms.
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Add the methylating agent (at least 2 equivalents) dropwise to the reaction mixture.
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Heat the mixture to a moderate temperature (e.g., 60-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
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After completion, cool the reaction mixture and pour it into water to precipitate the product.
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Collect the solid by filtration, wash it with water and then with a suitable organic solvent (e.g., ethanol, acetone) to remove any unreacted starting materials and byproducts.
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The crude N,N'-Dimethylquinacridone can be further purified by recrystallization from a high-boiling solvent or by sublimation under high vacuum.
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Applications and Significance
N,N'-Dimethylquinacridone is a valuable material in the field of organic electronics. Its properties make it suitable for use as:
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A green dopant material in Organic Light-Emitting Diodes (OLEDs): DMQA is used to achieve efficient and stable green emission in OLED displays.
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An active material in organic photodetectors.
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A component in high-performance pigments and coatings due to its excellent thermal and chemical stability.
The N-methyl substitution prevents the formation of intermolecular hydrogen bonds that are characteristic of the parent quinacridone, which in turn influences its solid-state packing and thin-film morphology, impacting its charge transport properties in electronic devices.[4]
Safety and Handling
N,N'-Dimethylquinacridone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of the dust and contact with skin and eyes.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
N,N'-Dimethylquinacridone is a chemically robust and optoelectronically active organic molecule with significant potential in materials science and electronic applications. This technical guide has provided a detailed overview of its chemical structure, key properties, and comprehensive synthetic methodologies. The experimental protocols outlined herein offer a foundation for the laboratory-scale synthesis of this important compound, facilitating further research and development in its various fields of application.
References
- 1. chembk.com [chembk.com]
- 2. N,N'-Dimethylquinacridone | C22H16N2O2 | CID 2844779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. N , N ′-Substituted quinacridones for organic electronic device applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01010K [pubs.rsc.org]

